Peraksina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Peraksine is a monoterpenoid indole alkaloid derived from the plant Rauvolfia serpentina, belonging to the Apocynaceae family . This compound is part of the broader class of alkaloids, which are known for their diverse pharmacological properties.

Aplicaciones Científicas De Investigación

Peraksine and its derivatives have several scientific research applications:

Chemistry: Used as intermediates in the synthesis of complex alkaloids.

Biology: Studied for their role in plant metabolism and enzyme interactions.

Medicine: Potential anti-inflammatory activities have been observed in peraksine derivatives.

Industry: Utilized in the production of pharmaceuticals and natural product research.

Mecanismo De Acción

Mode of Action

It is known that peraksine interacts with its targets, leading to changes in the body’s biochemical processes .

Biochemical Pathways

Peraksine is involved in the biosynthesis of plant monoterpenoid indole alkaloids . It is catalyzed by Perakine reductase (PR), an enzyme that plays a role in a side-branch of the 10-step biosynthetic pathway of the alkaloid ajmaline . PR has a broad substrate acceptance, converting various compounds which belong to three substrate groups: benzaldehyde, cinnamic aldehyde derivatives, and monoterpenoid indole alkaloids .

Result of Action

Peraksine and its derivatives have been found to exhibit potential anti-inflammatory activities . For instance, the new framework alkaloid rauvomine C showed significant anti-inflammatory activities on NO production in LPS-induced RAW264.7 mouse macrophages .

Análisis Bioquímico

Biochemical Properties

Peraksine plays a crucial role in biochemical reactions, particularly in the biosynthesis of alkaloids. It interacts with several enzymes, proteins, and other biomolecules. One notable enzyme is perakine reductase, which catalyzes an NADPH-dependent step in the biosynthetic pathway of the alkaloid ajmaline . This enzyme exhibits broad substrate acceptance, converting compounds with reducible carbonyl functions. The interaction between peraksine and perakine reductase is highly selective, highlighting the enzyme’s specificity in the alkaloid biosynthesis pathway.

Molecular Mechanism

The molecular mechanism of peraksine involves its binding interactions with specific biomolecules. Peraksine binds to perakine reductase, facilitating the reduction of carbonyl groups in its substrates . This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, peraksine may inhibit or activate other enzymes involved in alkaloid biosynthesis, thereby influencing the overall metabolic flux.

Metabolic Pathways

Peraksine is involved in several metabolic pathways, particularly those related to alkaloid biosynthesis. It interacts with enzymes such as perakine reductase, which catalyzes key steps in the biosynthetic pathway of ajmaline . These interactions influence the metabolic flux and levels of metabolites in the pathway. Understanding these metabolic pathways is crucial for elucidating the role of peraksine in cellular metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of peraksine involves several steps, including the use of perakine reductase, an enzyme that catalyzes an NADPH-dependent step in the biosynthetic pathway . The enzyme displays broad substrate acceptance, converting various compounds with reducible carbonyl functions . The synthetic route typically involves the conversion of vomilenine to perakine under acidic conditions .

Industrial Production Methods

Industrial production of peraksine is not extensively documented, but it likely involves the cultivation of Rauvolfia serpentina and extraction of the alkaloid using organic solvents. The process may also include purification steps such as chromatography to isolate peraksine from other alkaloids.

Análisis De Reacciones Químicas

Types of Reactions

Peraksine undergoes several types of chemical reactions, including:

Oxidation: Controlled oxidation reactions are used to convert peraksine into its derivatives.

Reduction: The reduction of peraksine is catalyzed by perakine reductase.

Substitution: Haloboration and regioselective hydroboration reactions are part of the synthetic strategy for peraksine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: NADPH as a cofactor in enzymatic reactions.

Substitution: Palladium-catalyzed reactions for α-vinylation.

Major Products

The major products formed from these reactions include various peraksine derivatives, such as dihydroperaksine and peraksine-17-al .

Comparación Con Compuestos Similares

Similar Compounds

Ajmaline: Another alkaloid from Rauvolfia serpentina with similar biosynthetic pathways.

Vomilenine: A precursor in the biosynthesis of peraksine.

Dihydroperaksine: A derivative of peraksine with similar chemical properties.

Uniqueness

Peraksine is unique due to its specific enzymatic reduction pathway and its broad substrate acceptance by perakine reductase . This distinguishes it from other alkaloids in the same family, which may have more limited substrate specificity.

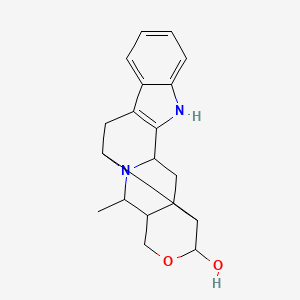

Propiedades

IUPAC Name |

21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-17-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-9-13-8-23-19(22)17-11(13)6-16-18-12(7-15(17)21(9)16)10-4-2-3-5-14(10)20-18/h2-5,9,11,13,15-17,19-20,22H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOPRJWLXUCHRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2COC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and structure of peraksine?

A1: Peraksine has a molecular formula of C21H28N2O3. [, ] It is characterized as a monoterpenoid indole alkaloid. [] While its complete three-dimensional structure was initially unclear, later research revealed peraksine exists as a mixture of two epimers. [, ]

Q2: Where is peraksine naturally found?

A2: Peraksine was first discovered in Rauvolfia perakensis. [, ] It has also been isolated from Rauvolfia vomitoria [, , ], Rauvolfia verticillata [], and Rauvolfia sumatrana [].

Q3: Has peraksine been synthesized in the lab?

A3: Yes, total synthesis of (+)-dihydroperaksine-17-al, (+)-dihydroperaksine, and (+)-peraksine has been achieved. [] This achievement provides a platform for further research into the compound's properties and potential applications.

Q4: What are the potential medicinal properties of peraksine?

A4: Research suggests peraksine derivatives isolated from Rauvolfia vomitoria stems exhibit potential anti-inflammatory activities. [] Additionally, a study using a network analysis combined with pharmacological evaluation suggested peraksine as one of the potentially active components of Wuwei Shexiang pills, a traditional Tibetan medicine used to treat rheumatoid arthritis. [] This study proposed that peraksine might act on the PI3K/AKT, MAPK, cell cycle, and apoptotic pathways to exert its anti-inflammatory effects. []

Q5: Is there any information about the biosynthesis of peraksine?

A5: While the complete biosynthetic pathway of peraksine has not been fully elucidated, research has identified perakine reductase, an enzyme from the aldo-keto reductase (AKR) family, involved in the biosynthesis of perakine. [] This finding suggests a potential link in the alkaloidal network within the Rauvolfia plant and might provide insights into the biosynthesis of related alkaloids like peraksine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Ditert-butyl-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174103.png)

![4-[3-(Cycloheptylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174106.png)